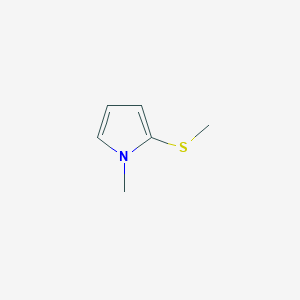

1H-Pyrrole, 1-methyl-2-(methylthio)-

Description

1H-Pyrrole, 1-methyl-2-(methylthio)- is a heterocyclic aromatic compound featuring a pyrrole core substituted with a methyl group at the 1-position and a methylthio (-SMe) group at the 2-position. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their electronic properties and biological activity. For instance, 1-hexyl-2-(4-(methylthio)phenyl)-1H-pyrrole and related BPS compounds (Figure 2c in ) highlight the role of methylthio substituents in tuning electronic properties for thermoelectric applications .

Properties

IUPAC Name |

1-methyl-2-methylsulfanylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-7-5-3-4-6(7)8-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJCSANXFSPBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536165 | |

| Record name | 1-Methyl-2-(methylsulfanyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73671-59-7 | |

| Record name | 1-Methyl-2-(methylsulfanyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-methyl-2-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-70°C. The use of a base, such as sodium hydroxide, can facilitate the reaction by deprotonating the methylthiol, making it more nucleophilic.

Industrial Production Methods

In an industrial setting, the production of 1H-Pyrrole, 1-methyl-2-(methylthio)- may involve continuous flow processes to ensure high yield and purity. The reaction mixture is passed through a reactor where the temperature and pressure are carefully controlled. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-methyl-2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the methylthio group.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether.

Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Pyrrole derivatives without the methylthio group.

Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

1H-Pyrrole, 1-methyl-2-(methylthio)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Features

Key Observations :

Key Observations :

- Reactivity : Pyrrole derivatives with electron-donating groups (e.g., -SMe) exhibit enhanced reactivity in cross-coupling reactions, as seen in BPS compound synthesis .

- Regioselectivity Challenges : Allylation of pyrroles (e.g., 6k vs. 7k) often results in mixtures of regioisomers, necessitating careful chromatographic separation .

Physicochemical and Toxicological Properties

- Thermoelectric Performance: BPS compounds derived from 1-hexyl-2-(4-SMe-phenyl)-pyrrole show improved HOMO-LUMO gaps (1.5–2.0 eV) compared to quinoidal systems, enhancing charge transport in organic semiconductors .

- Toxicity: While direct data for 1-methyl-2-(methylthio)-pyrrole is lacking, structurally related 1-methyl-2-(methylthio)-imidazole derivatives exhibit mutagenic activity (1 mmol/L in murine leukemia cells) and emit toxic NOx, SOx, and HCl upon decomposition .

Biological Activity

1H-Pyrrole, 1-methyl-2-(methylthio)- is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1H-Pyrrole, 1-methyl-2-(methylthio)- has the following chemical structure:

- Chemical Formula : C6H7N

- Molecular Weight : 107.13 g/mol

The presence of a methylthio group significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 1H-Pyrrole, 1-methyl-2-(methylthio)- exhibits notable antimicrobial properties . In a study investigating various pyrrole derivatives, this compound demonstrated significant inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of many standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anticancer Properties

The compound has also been studied for its anticancer activity . In vitro assays revealed that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Notably, it showed selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

The biological activity of 1H-Pyrrole, 1-methyl-2-(methylthio)- is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing signaling pathways associated with cell survival and proliferation.

- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, contributing to its anticancer effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives, including 1H-Pyrrole, 1-methyl-2-(methylthio)-. The results indicated that this compound exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with 1H-Pyrrole, 1-methyl-2-(methylthio)- resulted in a significant decrease in cell viability (up to 70% at concentrations of 50 µM). Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 30 |

| 100 | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.